molecular formula C9H15N3O2 B6606654 tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate CAS No. 2287315-46-0

tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate

Cat. No.: B6606654
CAS No.: 2287315-46-0
M. Wt: 197.23 g/mol
InChI Key: OSUHSJNJVYAVFE-UHFFFAOYSA-N
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Description

tert-Butyl N-{1,2-diazaspiro[23]hex-1-en-5-yl}carbamate is a synthetic organic compound that features a spirocyclic structure with a diaza ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable diaza precursor under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the diaza ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized diaza derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.

Scientific Research Applications

tert-Butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate involves its interaction with specific molecular targets. The diaza ring structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic diaza derivatives, such as:

Uniqueness

What sets tert-butyl N-{1,2-diazaspiro[23]hex-1-en-5-yl}carbamate apart is its specific spirocyclic structure and the presence of the diaza ring, which confer unique chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(1,2-diazaspiro[2.3]hex-1-en-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)10-6-4-9(5-6)11-12-9/h6H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHSJNJVYAVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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